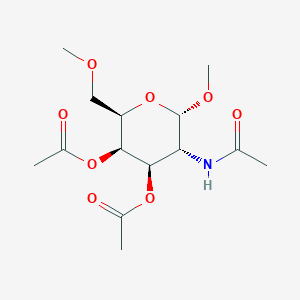
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside, also known as Methyl-D-GalNAc, is a chemical compound that belongs to the family of glycosides. It is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms.
Mecanismo De Acción
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc acts as a competitive inhibitor of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues onto acceptor molecules. By inhibiting glycosyltransferases, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have a variety of biochemical and physiological effects. It can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity. It can also modulate cell signaling pathways, immune response, and protein folding. In addition, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has several advantages for lab experiments. It is readily available and easy to synthesize. It can be used to study glycosylation in a variety of cell types and organisms. However, there are also limitations to its use. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is a competitive inhibitor of glycosyltransferases, which means that it may not completely inhibit all glycosylation reactions. In addition, the effects of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc on glycosylation may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc in scientific research. One area of research is the development of vaccines and therapeutics for infectious diseases and cancer. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to target specific glycosylation patterns on pathogens or cancer cells, leading to the development of more effective treatments. Another area of research is the study of glycosylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in these diseases and to develop new treatments. Finally, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in stem cell differentiation and development.
Métodos De Síntesis
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with N-acetylglucosamine in the presence of acetic anhydride and methyl iodide. The enzymatic synthesis involves the use of glycosyltransferases to transfer the sugar residues onto the acceptor molecules.
Aplicaciones Científicas De Investigación
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms. It is used in the study of glycosylation, which is the process by which carbohydrates are added to proteins and lipids. Glycosylation plays a crucial role in many biological processes, including cell signaling, immune response, and protein folding. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is also used in the development of vaccines and therapeutics for infectious diseases and cancer.
Propiedades
Número CAS |
17429-93-5 |
|---|---|
Nombre del producto |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside |
Fórmula molecular |
C14H23NO8 |
Peso molecular |
333.33 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-6-methoxy-2-(methoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H23NO8/c1-7(16)15-11-13(22-9(3)18)12(21-8(2)17)10(6-19-4)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
CLOFZLYTIMIOFP-RGDJUOJXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
Sinónimos |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-α-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



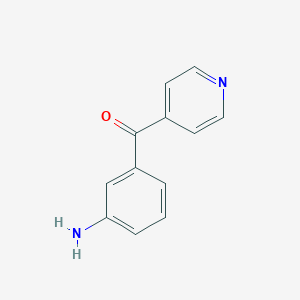

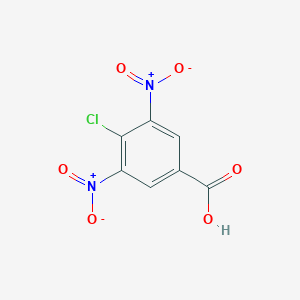

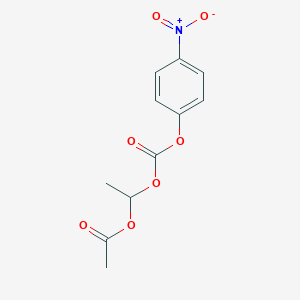

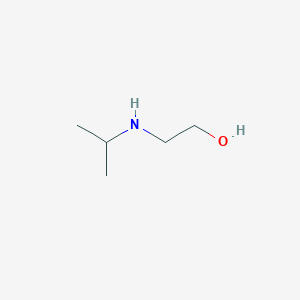
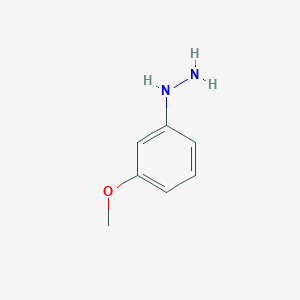



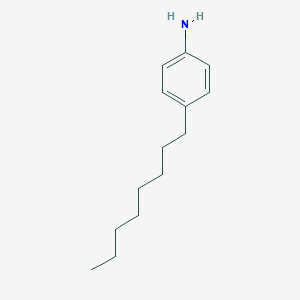
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
